molecular formula C17H14ClNO B5739166 3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile

3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile

Cat. No. B5739166
M. Wt: 283.7 g/mol
InChI Key: IOEKVZZJRRMLOZ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. It is also known as CEPN and has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of CEPN is based on its ability to generate singlet oxygen (^1O2) upon irradiation with light. Singlet oxygen is a highly reactive species that can react with biomolecules such as proteins, lipids, and DNA, leading to oxidative damage and cell death. CEPN can also bind to ion channels and modulate their activity, leading to changes in cellular function.
Biochemical and Physiological Effects:
CEPN has been shown to induce apoptosis in cancer cells upon irradiation with light. It has also been shown to inhibit the activity of ion channels such as TRPV1 and TRPM8, leading to changes in cellular function. In addition, CEPN has been shown to induce ROS production in cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

CEPN has several advantages for lab experiments. It is a highly specific probe for singlet oxygen detection and can be used in a wide range of biological systems. It is also a potent photosensitizer for PDT of cancer and can be used in combination with other chemotherapeutic agents. However, CEPN has some limitations for lab experiments. It requires irradiation with light for its activation, which can limit its use in certain biological systems. In addition, CEPN can be toxic to cells at high concentrations, which can limit its use in vivo.

Future Directions

There are several future directions for the use of CEPN in scientific research. One direction is the development of new photosensitizers based on the structure of CEPN for PDT of cancer. Another direction is the use of CEPN as a molecular probe for the study of ion channels and their role in cellular function. In addition, the use of CEPN for the detection of ROS in biological systems can be further explored. Finally, the use of CEPN in combination with other chemotherapeutic agents for the treatment of cancer can be investigated.

Synthesis Methods

The synthesis of CEPN involves the reaction of 5-chloro-2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with benzaldehyde in the presence of piperidine to obtain the final product. The chemical structure of CEPN is shown below:

Scientific Research Applications

CEPN has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. In addition, CEPN has been used as a molecular probe for the study of protein-ligand interactions and as a tool for the study of ion channels.

properties

IUPAC Name

(Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-2-20-17-9-8-16(18)11-14(17)10-15(12-19)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEKVZZJRRMLOZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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